
(3-Methoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone, also known as Methoxetamine (MXE), is a dissociative drug that has been gaining popularity in the research community. MXE is a derivative of ketamine, which is a well-known dissociative anesthetic drug. MXE has been found to have similar effects to ketamine, but with a longer duration of action and a higher potency. MXE has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
MXE works by binding to the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. MXE acts as an antagonist at the NMDA receptor, which results in a decrease in glutamate transmission and an increase in GABAergic transmission. This leads to a decrease in neuronal excitability and a dissociative state.
Biochemical and Physiological Effects:
MXE has been found to have a number of biochemical and physiological effects. MXE has been found to increase dopamine and serotonin release in the brain, which may contribute to its antidepressant effects. MXE has also been found to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease. MXE has also been found to cause urinary tract problems, such as bladder pain and incontinence.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has a number of advantages for lab experiments. MXE is a potent and long-lasting dissociative drug, which makes it useful for studying the effects of dissociation on behavior and cognition. MXE is also relatively easy to administer, as it can be given orally or intravenously. However, MXE also has a number of limitations for lab experiments. MXE is a controlled substance in many countries, which makes it difficult to obtain and use in research. MXE also has a number of potential side effects, which may make it unsuitable for certain types of experiments.
Orientations Futures
There are a number of future directions for research on MXE. One potential direction is to study the potential therapeutic applications of MXE, particularly its antidepressant and neuroprotective effects. Another potential direction is to study the effects of MXE on learning and memory, and its potential as a cognitive enhancer. Finally, more research is needed to understand the long-term effects of MXE use, particularly its effects on the urinary tract and cardiovascular system.
Méthodes De Synthèse
MXE can be synthesized by reacting 3-methoxy-4-methylbenzaldehyde with pyrrolidine and sodium cyanoborohydride in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield the final product, MXE. The synthesis of MXE requires specialized equipment and expertise, and should only be performed by trained professionals.
Applications De Recherche Scientifique
MXE has been used in scientific research to study its potential therapeutic applications. MXE has been found to have analgesic and antidepressant effects, as well as the ability to induce a dissociative state. MXE has also been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases. MXE has also been used in animal studies to study its effects on learning and memory.
Propriétés
IUPAC Name |
(3-methoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-6-11(9-12(10)16-2)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNOELNNMPJDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)




![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)




